molecular formula C8H9BrF2N2O2 B2435160 Ethyl 3-bromo-1-(2,2-difluoroethyl)pyrazole-4-carboxylate CAS No. 1946812-61-8

Ethyl 3-bromo-1-(2,2-difluoroethyl)pyrazole-4-carboxylate

Cat. No.: B2435160
CAS No.: 1946812-61-8
M. Wt: 283.073
InChI Key: LOPZNXFUQGILGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-bromo-1-(2,2-difluoroethyl)pyrazole-4-carboxylate is a synthetic organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a bromine atom, a difluoroethyl group, and an ethyl ester functional group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-bromo-1-(2,2-difluoroethyl)pyrazole-4-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the bromine and difluoroethyl groups. The final step involves esterification to form the ethyl ester. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often requires stringent control of reaction parameters and purification steps to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromo-1-(2,2-difluoroethyl)pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) facilitate ester hydrolysis.

Major Products Formed

The major products formed from these reactions include substituted pyrazoles, oxidized or reduced derivatives, and carboxylic acids.

Scientific Research Applications

Ethyl 3-bromo-1-(2,2-difluoroethyl)pyrazole-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the development of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism by which Ethyl 3-bromo-1-(2,2-difluoroethyl)pyrazole-4-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine and difluoroethyl groups can influence its binding affinity and selectivity for these targets. Detailed studies on its mechanism of action are essential to understand its potential therapeutic or industrial applications.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate
  • Ethyl 3-bromo-1-(2,2-difluoroethyl)pyrazole-5-carboxylate

Uniqueness

Ethyl 3-bromo-1-(2,2-difluoroethyl)pyrazole-4-carboxylate is unique due to the specific arrangement of its functional groups, which can impart distinct chemical and biological properties. The presence of the difluoroethyl group, in particular, can enhance its stability and reactivity compared to similar compounds.

Properties

IUPAC Name

ethyl 3-bromo-1-(2,2-difluoroethyl)pyrazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrF2N2O2/c1-2-15-8(14)5-3-13(4-6(10)11)12-7(5)9/h3,6H,2,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOPZNXFUQGILGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=C1Br)CC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.